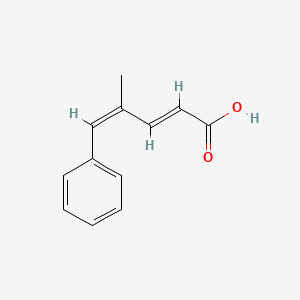
4-Methyl-5-phenylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C12H12O2. This compound is characterized by its conjugated diene system and phenyl group, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its interesting structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylpent-2-enoic acid with benzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of 4-methyl-5-phenylpentanoic acid or 4-methyl-5-phenylpentan-2-one.
Reduction: Formation of 4-methyl-5-phenylpentane.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-phenylpenta-2,4-dienoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-phenylpenta-2,4-dienoic acid can be compared with other similar compounds, such as:
5-Phenylpenta-2,4-dienoic acid: Lacks the methyl group at the 4-position, leading to different reactivity and properties.
4-Methyl-5-phenylhex-2,4-dienoic acid: Has an extended carbon chain, affecting its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2E,4Z)-4-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9- |
InChI-Schlüssel |
NWKUGDBRICNTTN-GOJKSUSPSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



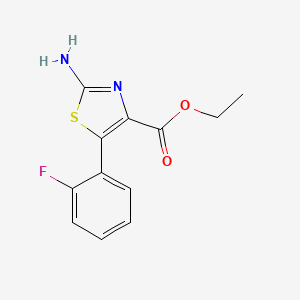
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)

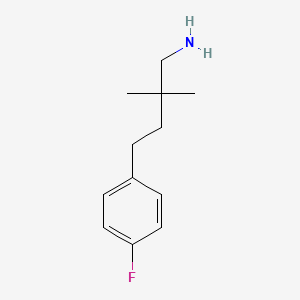

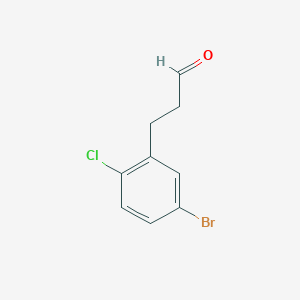

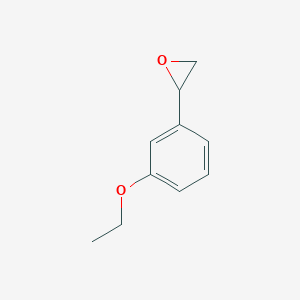
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
